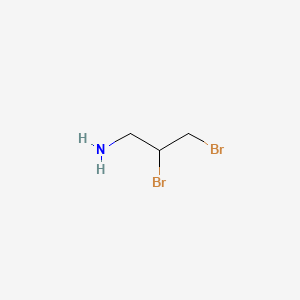
2,3-Dibromopropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dibromopropan-1-amine is an organic compound with the molecular formula C3H8Br2N. It is a white crystalline solid that is highly soluble in water. This compound is often used as an intermediate in organic synthesis and has various applications in chemical research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Dibromopropan-1-amine can be synthesized through the reaction of propan-1-amine with bromine. The reaction typically involves the addition of bromine to the double bond of propene, followed by the substitution of the bromine atoms with an amine group. The reaction conditions usually require a solvent such as ethanol and a catalyst like sodium hydroxide .
Industrial Production Methods: For industrial-scale production, the synthesis of this compound involves a more efficient and cost-effective method. One such method includes the reaction of propan-1-amine with bromine in the presence of a phase-transfer catalyst. This method ensures a higher yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dibromopropan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide ions, leading to the formation of 2,3-dihydroxypropan-1-amine.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction Reactions: Reduction of this compound can lead to the formation of 2,3-dibromopropane.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products:
Substitution: 2,3-Dihydroxypropan-1-amine.
Oxidation: Various oxides depending on the reaction conditions.
Reduction: 2,3-Dibromopropane.
Scientific Research Applications
2,3-Dibromopropan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 2,3-Dibromopropan-1-amine exerts its effects involves the interaction of its bromine atoms with nucleophiles in the reaction medium. The compound can act as an alkylating agent, transferring its bromine atoms to other molecules. This process can lead to the formation of new chemical bonds and the modification of existing molecular structures .
Comparison with Similar Compounds
2-Bromopropan-1-amine: Contains only one bromine atom and has different reactivity and applications.
3-Bromopropan-1-amine: The bromine atom is located at a different position, leading to variations in chemical behavior.
2,3-Dichloropropan-1-amine: Similar structure but with chlorine atoms instead of bromine, resulting in different chemical properties.
Uniqueness: 2,3-Dibromopropan-1-amine is unique due to the presence of two bromine atoms, which enhances its reactivity and makes it a versatile intermediate in organic synthesis. Its ability to undergo multiple types of chemical reactions and its applications in various fields highlight its importance in scientific research and industry .
Properties
Molecular Formula |
C3H7Br2N |
|---|---|
Molecular Weight |
216.90 g/mol |
IUPAC Name |
2,3-dibromopropan-1-amine |
InChI |
InChI=1S/C3H7Br2N/c4-1-3(5)2-6/h3H,1-2,6H2 |
InChI Key |
VKQMAOOHJWXMPL-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CBr)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


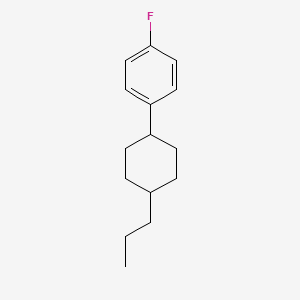

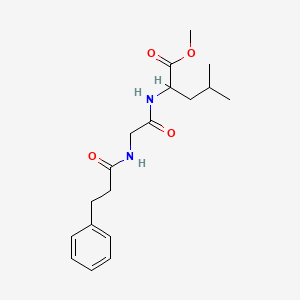
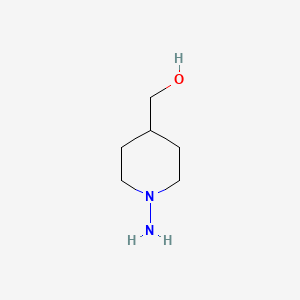

![3-[1-(3,4-dimethylphenyl)-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B12442870.png)
![2-[(1E)-2-(4-Bromophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12442877.png)

![tert-butyl N-{1-[(3-phenylprop-2-enamido)methyl]cyclopentyl}carbamate](/img/structure/B12442889.png)
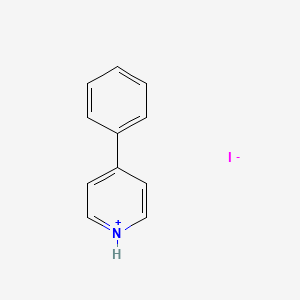
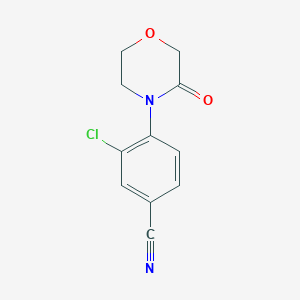
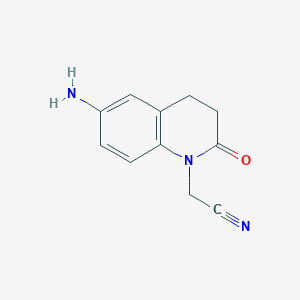

![4-[5-(4-Hydroxy-3-methoxyphenyl)penta-1,4-dien-1-YL]-2-methoxyphenol](/img/structure/B12442917.png)
